Rosarin

Catalog No.
S541817
CAS No.
84954-93-8
M.F
C20H28O10
M. Wt
428.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosarin

CAS Number

84954-93-8

Product Name

Rosarin

IUPAC Name

(2R,3R,4S,5S,6R)-2-(cinnamyloxy)-6-((((2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1

InChI Key

IEBFEMIXXHIISM-YZOUKVLTSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H](CO)O1)O)O)O2)O)O)[C@@H]2OC/C=C/C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Rosarin;

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Rosarin is 428.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of O-acyl carbohydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antioxidant Properties

    Some in vitro studies suggest that Rosarin possesses antioxidant properties. These studies have shown that Rosarin can scavenge free radicals, which are molecules that can damage cells and contribute to various health conditions []. However, further research is needed to confirm these findings and understand the potential implications for human health.

  • Neuroprotective Effects

    Limited pre-clinical studies suggest that Rosarin might have neuroprotective effects. For instance, one study observed that Rosarin administration improved memory function in mice with induced amnesia []. However, more research is required to understand the mechanisms behind these potential effects and their relevance to human neurological conditions.

  • Metabolic Regulation

    In vitro and animal studies have shown that Rosarin may play a role in glucose metabolism []. These studies suggest Rosarin might improve insulin sensitivity and potentially influence blood sugar regulation. However, human trials are needed to determine the effectiveness and safety of Rosarin for managing blood sugar levels.

Rosarin belongs to a class of compounds called cinnamyl alcohol glycosides. It is isolated from Rhodiola rosea, a flowering plant traditionally used in Eastern Europe and Asia to combat fatigue and improve well-being []. Research suggests Rosarin may play a key role in the adaptogenic properties of Rhodiola rosea, which refers to its ability to help the body adapt to stress [].


Molecular Structure Analysis

Rosarin possesses a unique molecular structure with several key features []:

  • Cinnamyl alcohol moiety: This part of the molecule consists of a cinnamyl group (a benzene ring with a propenyl side chain) attached to an alcohol group. This moiety is believed to contribute to Rosarin's biological activity [].
  • Glycosidic linkage: Rosarin has two sugar units, L-arabinose and D-glucose, linked together by a glycosidic bond. This linkage may influence the absorption and metabolism of the compound [].

The complex structure of Rosarin, with its hydrophobic and hydrophilic regions, suggests potential interactions with biological membranes and other biomolecules [].


Chemical Reactions Analysis

Currently, limited information exists on the specific chemical reactions involving Rosarin. Research primarily focuses on its isolation and extraction from Rhodiola rosea []. However, as research progresses, information on synthesis and other relevant reactions might become available.


Physical And Chemical Properties Analysis

  • Slightly soluble in water: The presence of the sugar units might enhance some degree of water solubility.
  • More soluble in organic solvents: The cinnamyl alcohol moiety suggests better solubility in organic solvents like ethanol or methanol.
  • Relatively stable: The glycosidic bond is generally stable, but it can be broken down under certain conditions like extreme heat or acid hydrolysis.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Exact Mass

428.1682

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQA54L0KFI

Wikipedia

Rosarin

Dates

Modify: 2023-08-15
1: Fukuzumi S, Ohkubo K, Ishida M, Preihs C, Chen B, Borden WT, Kim D, Sessler JL. Formation of Ground State Triplet Diradicals from Annulated Rosarin Derivatives by Triprotonation. J Am Chem Soc. 2015 Aug 12;137(31):9780-3. doi: 10.1021/jacs.5b05309. Epub 2015 Jul 29. PubMed PMID: 26203891.
2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.
3: Setsune J, Toda M, Yoshida T, Imamura K, Watanabe K. The synthesis and dynamic structures of multinuclear complexes of large porphyrinoids expanded by phenylene and thienylene spacers. Chemistry. 2015 Sep 1;21(36):12715-27. doi: 10.1002/chem.201501570. Epub 2015 Jul 21. PubMed PMID: 26216524.
4: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.
5: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.
6: Lee Y, Jung JC, Jang S, Kim J, Ali Z, Khan IA, Oh S. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evid Based Complement Alternat Med. 2013;2013:514049. doi: 10.1155/2013/514049. Epub 2013 Apr 16. PubMed PMID: 23690847; PubMed Central PMCID: PMC3652169.
7: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.
8: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.
9: Ishida M, Kim SJ, Preihs C, Ohkubo K, Lim JM, Lee BS, Park JS, Lynch VM, Roznyatovskiy VV, Sarma T, Panda PK, Lee CH, Fukuzumi S, Kim D, Sessler JL. Protonation-coupled redox reactions in planar antiaromatic meso-pentafluorophenyl-substituted o-phenylene-bridged annulated rosarins. Nat Chem. 2013 Jan;5(1):15-20. doi: 10.1038/nchem.1501. Epub 2012 Dec 9. PubMed PMID: 23247172.
10: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.
11: Ke XS, Kim T, Brewster JT 2nd, Lynch VM, Kim D, Sessler JL. Expanded Rosarin: A Versatile Fullerene (C(60)) Receptor. J Am Chem Soc. 2017 Apr 5;139(13):4627-4630. doi: 10.1021/jacs.7b00735. Epub 2017 Mar 24. PubMed PMID: 28318261.
12: Booker A, Zhai L, Gkouva C, Li S, Heinrich M. From Traditional Resource to Global Commodities:-A Comparison of Rhodiola Species Using NMR Spectroscopy-Metabolomics and HPTLC. Front Pharmacol. 2016 Aug 29;7:254. doi: 10.3389/fphar.2016.00254. eCollection 2016. PubMed PMID: 27621703; PubMed Central PMCID: PMC5002433.
13: Tomassini L, Gao J, Foddai S, Serafini M, Ventrone A, Nicoletti M. Iridoid glucosides from Viburnum chinshanense. Nat Prod Res. 2006 Jul 10;20(8):697-700. PubMed PMID: 16753900.
14: Marchev AS, Dimitrova P, Koycheva IK, Georgiev MI. Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food Chem Toxicol. 2017 Oct;108(Pt B):419-428. doi: 10.1016/j.fct.2017.02.009. Epub 2017 Feb 8. PubMed PMID: 28189478.
15: Huang SC, Lee FT, Kuo TY, Yang JH, Chien CT. Attenuation of long-term Rhodiola rosea supplementation on exhaustive swimming-evoked oxidative stress in the rat. Chin J Physiol. 2009 Oct 31;52(5):316-24. PubMed PMID: 20034236.
16: Comte G, Chulia AJ, Vercauteren J, Allais DP. Phenylpropane glycosides from Juniperus phoenicea. Planta Med. 1996 Feb;62(1):88-9. PubMed PMID: 17252422.
17: Kucinskaite A, Pobłocka-Olech L, Krauze-Baranowska M, Sznitowska M, Savickas A, Briedis V. Evaluation of biologically active compounds in roots and rhizomes of Rhodiola rosea L. cultivated in Lithuania. Medicina (Kaunas). 2007;43(6):487-94. PubMed PMID: 17637521.
18: Rosarin FS, Arulmozhi V, Nagarajan S, Mirunalini S. Antiproliferative effect of silver nanoparticles synthesized using amla on Hep2 cell line. Asian Pac J Trop Med. 2013 Jan;6(1):1-10. doi: 10.1016/S1995-7645(12)60193-X. PubMed PMID: 23317879.
19: Ganzera M, Yayla Y, Khan IA. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography. Chem Pharm Bull (Tokyo). 2001 Apr;49(4):465-7. PubMed PMID: 11310675.
20: Akgul Y, Ferreira D, Abourashed EA, Khan IA. Lotaustralin from Rhodiola rosea roots. Fitoterapia. 2004 Sep;75(6):612-4. PubMed PMID: 15351122.

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